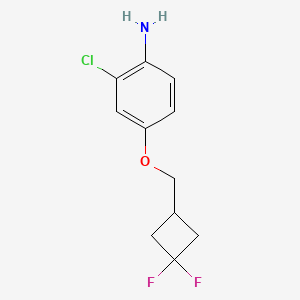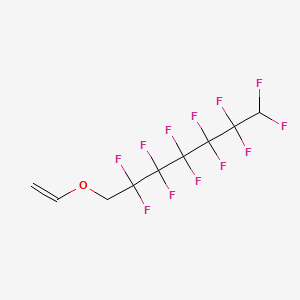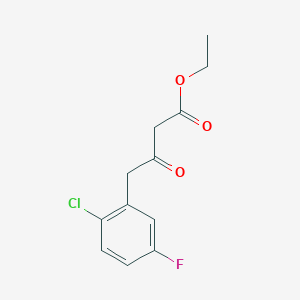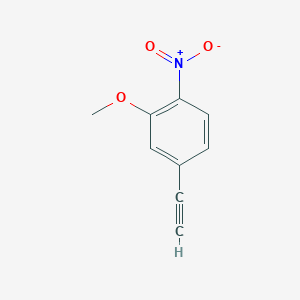![molecular formula C28H27N3O6 B12082410 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of amino groups using the Fmoc group, followed by coupling reactions to form the desired peptide bonds. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for activation of carboxyl groups .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification .
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amino groups during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s structure enables it to participate in various biochemical reactions, facilitating the study of biological processes and the development of new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic Acid: A compound with similar protective groups and applications in peptide synthesis.
Uniqueness
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid is unique due to its specific structure, which includes both the Fmoc group and a phenylpropanoyl moiety. This combination of functional groups makes it particularly valuable in the synthesis of complex peptides and other bioactive molecules .
Propiedades
Fórmula molecular |
C28H27N3O6 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)34)15-30-27(35)24(14-18-8-2-1-3-9-18)31-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,35)(H,31,36)(H,33,34) |
Clave InChI |
VGTCZXHQZDLOAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)






![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)

![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)
![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
